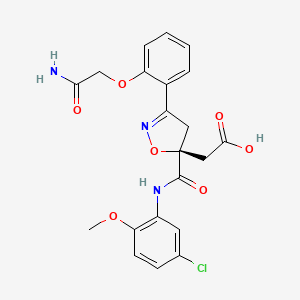
C21H20ClN3O7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C21H20ClN3O7 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat a variety of allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .
準備方法
Synthetic Routes and Reaction Conditions
Levocetirizine dihydrochloride can be synthesized through a series of chemical reactions starting from 4-chlorobenzhydryl piperazine. The synthesis involves the following steps:
N-alkylation: 4-chlorobenzhydryl piperazine is reacted with 2-chloroethanol to form 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinylethanol.
Oxidation: The intermediate is then oxidized to form 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinylethoxyacetic acid.
Salt Formation: Finally, the product is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Levocetirizine dihydrochloride typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Levocetirizine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The intermediate in its synthesis is oxidized to form the final product.
Substitution: The initial step involves N-alkylation, a type of substitution reaction.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step to convert the intermediate to the final product.
Hydrochloric Acid: Used to form the dihydrochloride salt of the final product.
Major Products Formed
The major product formed from these reactions is Levocetirizine dihydrochloride, which is used as an active pharmaceutical ingredient in allergy medications .
科学的研究の応用
Levocetirizine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of histamine H1 receptor antagonists.
Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.
Industry: Used in the formulation of various pharmaceutical products for allergy relief.
作用機序
Levocetirizine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents histamine from exerting its effects on the target cells, thereby reducing symptoms such as itching, swelling, and rashes .
類似化合物との比較
Similar Compounds
Cetirizine: The S-enantiomer of Levocetirizine, with a lower affinity for the histamine H1 receptor.
Loratadine: Another histamine H1 antagonist used for similar indications.
Fexofenadine: A non-sedating antihistamine used to treat allergic symptoms.
Uniqueness
Levocetirizine dihydrochloride is unique due to its higher affinity for the histamine H1 receptor compared to its S-enantiomer, cetirizine. This higher affinity results in more effective symptom relief at lower doses .
特性
分子式 |
C21H20ClN3O7 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC名 |
2-[(5S)-3-[2-(2-amino-2-oxoethoxy)phenyl]-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H20ClN3O7/c1-30-17-7-6-12(22)8-14(17)24-20(29)21(10-19(27)28)9-15(25-32-21)13-4-2-3-5-16(13)31-11-18(23)26/h2-8H,9-11H2,1H3,(H2,23,26)(H,24,29)(H,27,28)/t21-/m0/s1 |
InChIキー |
VCMRKMYIAAUOKB-NRFANRHFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3OCC(=O)N)CC(=O)O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3OCC(=O)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
![2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol](/img/structure/B12616760.png)
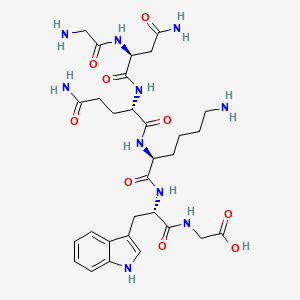

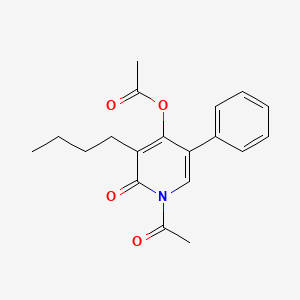
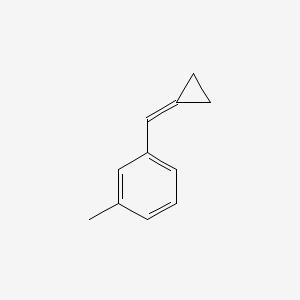

![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)

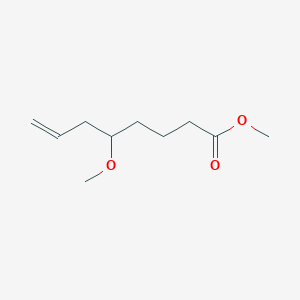
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

